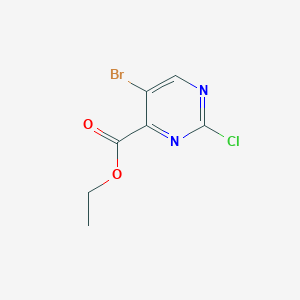

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-2-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIFHRPCOIMPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858682 | |

| Record name | Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370725-06-6 | |

| Record name | Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-chloropyrimidine-4-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of ethyl 2-chloropyrimidine-5-carboxylate with bromine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at a specific range to ensure the desired substitution occurs.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of drugs, particularly those targeting cancer and other diseases.

Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular pathways and processes. For example, it can inhibit the activity of enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate and related compounds:

Biological Activity

Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate is a halogenated pyrimidine derivative with notable potential in medicinal chemistry. Its unique structural features, including the presence of bromine and chlorine substituents, contribute to its biological activity, making it a subject of interest for drug discovery and development.

Chemical Structure and Properties

- Molecular Formula : C₇H₆BrClN₂O₂

- Molecular Weight : 265.49 g/mol

- Functional Groups : Pyrimidine ring, ethyl ester, halogen substituents (bromine and chlorine)

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in synthesizing biologically active molecules. The halogen atoms often increase the lipophilicity and bioactivity of organic compounds, potentially improving their interaction with biological targets.

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes or receptors involved in disease pathways, such as kinases or proteases, by binding to their active sites.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, indicating its potential use as an antimicrobial agent.

- Anticancer Potential : Research indicates that derivatives of this compound may show anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been shown to inhibit cell growth in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM, outperforming the standard chemotherapy drug 5-Fluorouracil (5-FU) in terms of potency .

Enzyme Inhibition Studies

The compound has been investigated as a potential inhibitor for serine/threonine kinases, particularly CK2, which is implicated in numerous cancers. This compound has been utilized in synthesizing potent CK2 inhibitors like CX-5011 .

Synthesis and Activity Correlation

A study conducted by Yamanaka et al. demonstrated the regioselective synthesis of this compound via a Minisci reaction. The resulting compound was assessed for its biological activity, revealing promising results in enzyme inhibition and anticancer efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Halogenated pyrimidine | Specific halogen positioning enhances bioactivity |

| Ethyl 5-bromopyrimidine-4-carboxylate | Similar structure without chlorine | Different reactivity profile |

| Ethyl 6-bromo-3-chloropyridine-2-carboxylate | Pyridine ring structure | Varying biological properties due to ring differences |

This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity.

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via esterification of 5-bromo-2-chloropyrimidine-4-carboxylic acid using thionyl chloride (SOCl₂) and ethanol. Key steps include:

- Carboxylic Acid Activation : Reacting 5-bromo-2-chloropyrimidine-4-carboxylic acid with SOCl₂ in the presence of a catalytic amount of dimethylformamide (DMF) to form the acyl chloride intermediate .

- Esterification : Adding ethanol to the intermediate under reflux conditions to yield the ethyl ester.

Optimization : - Purity Control : Use anhydrous solvents to minimize hydrolysis side reactions.

- Yield Improvement : Excess SOCl₂ (≥3 equivalents) ensures complete conversion of the carboxylic acid. Reaction monitoring via TLC or HPLC is recommended to identify by-products like unreacted acid or diethyl sulfite .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation involves a combination of spectroscopic and crystallographic techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~1.3 ppm (triplet, CH₃ of ethyl) and δ ~4.3 ppm (quartet, CH₂ of ethyl) confirm the ester group. Aromatic protons on the pyrimidine ring appear as singlets due to symmetry .

- IR : Strong C=O stretching (~1700 cm⁻¹) and C-Br/C-Cl vibrations (~600–800 cm⁻¹) validate functional groups.

- X-ray Crystallography : Single-crystal analysis reveals planarity of the pyrimidine ring (r.m.s. deviation <0.1 Å) and intermolecular interactions. Software like SHELXL refines hydrogen-bonding networks (e.g., N–H···O/N interactions) to resolve packing motifs .

Q. What are the key functional groups and reactivity patterns of this compound?

Methodological Answer:

- Reactive Sites :

- Electrophilic Bromine/Chlorine : Undergo nucleophilic substitution (e.g., with amines or thiols) at the 5-bromo or 2-chloro positions.

- Ester Group : Hydrolyzes to the carboxylic acid under acidic/basic conditions.

- Reactivity Trends :

- Bromine vs. Chlorine : Bromine is more labile due to weaker C–Br bonds, enabling selective substitution. For example, Suzuki coupling at the 5-position retains the 2-chloro group .

- Steric Effects : Bulky nucleophiles favor substitution at the less hindered 5-position.

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and minimize by-products?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while THF or EtOAc may reduce side reactions like ester hydrolysis.

- Temperature Control : Lower temperatures (0–5°C) suppress thermal decomposition of intermediates.

- Catalysis : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts improve regioselectivity.

- Case Study : In a bromination reaction, excess N-bromosuccinimide (NBS) at 80°C in DMF achieved 85% yield, while lower temperatures led to incomplete conversion .

Q. What strategies address regioselectivity challenges in nucleophilic substitution reactions?

Methodological Answer:

- Computational Modeling : DFT calculations predict electrophilic susceptibility at the 5-bromo position (lower activation energy vs. 2-chloro) due to resonance stabilization of the transition state.

- Directing Groups : Introducing temporary groups (e.g., –NH₂) can block specific positions. For example, protecting the 4-carboxylate as a methyl ester directs substitution to the 5-bromo site .

- Experimental Validation : Competitive reactions with equimolar nucleophiles (e.g., morpholine vs. piperidine) quantify substitution preferences via LC-MS analysis.

Q. How do hydrogen-bonding networks and crystal packing influence the compound’s solid-state properties?

Methodological Answer:

- Crystal Engineering : X-ray data reveal N–H···N/O hydrogen bonds forming dimers or chains. For example, N7–H···N3 interactions in related pyrimidines create 2D networks in the bc plane .

- Impact on Solubility : Strong intermolecular interactions reduce solubility in nonpolar solvents.

- Thermal Stability : Tight packing (e.g., π-π stacking of pyrimidine rings) correlates with higher melting points (>200°C).

- Method : Use Mercury or CrystalExplorer software to analyze Hirshfeld surfaces and quantify interaction contributions (e.g., H-bonding vs. van der Waals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.